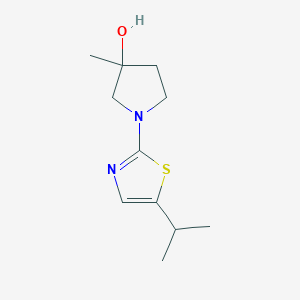
3-Methyl-1-(5-propan-2-yl-1,3-thiazol-2-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(5-propan-2-yl-1,3-thiazol-2-yl)pyrrolidin-3-ol is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MPTP and has been found to have a variety of interesting properties that make it useful for a range of applications. In
作用机制
The mechanism of action of MPTP involves the selective destruction of dopaminergic neurons in the substantia nigra. MPTP is metabolized by monoamine oxidase B (MAO-B) to form the toxic metabolite MPP+, which is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This leads to a reduction in dopamine levels in the striatum, which is associated with the parkinsonian-like symptoms observed in animal models. Additionally, MPTP has been found to produce changes in gene expression and protein levels in the brain, which may underlie its effects on behavior and physiology.
实验室实验的优点和局限性
One of the main advantages of using MPTP in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra. This allows researchers to study the mechanisms underlying Parkinson's disease and to test potential new treatments for the condition. Additionally, MPTP has been found to produce rewarding effects in animal models, making it useful for studying the neural circuits underlying drug addiction.
However, there are also some limitations to using MPTP in lab experiments. One of the main limitations is its toxicity, which requires careful handling and disposal procedures. Additionally, the parkinsonian-like symptoms induced by MPTP may not fully replicate the symptoms observed in human patients with Parkinson's disease, limiting its usefulness as a model for the condition.
未来方向
There are many potential future directions for research on MPTP. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms underlying MPTP-induced neurodegeneration. Additionally, MPTP may be useful for studying the neural circuits underlying drug addiction and for developing new treatments for addiction.
Another area of interest is the study of the biochemical and physiological effects of MPTP on the brain. This may lead to a better understanding of the mechanisms underlying Parkinson's disease and other neurological disorders. Finally, MPTP may be useful for studying the effects of environmental toxins on the brain and for developing new treatments for environmental toxin exposure.
合成方法
The synthesis method for MPTP involves the reaction of 2-amino-5-methylthiazole with 2-bromo-1,3-propanediol, followed by the reaction of the resulting compound with 3-pyrrolidinone. The final product is then purified using column chromatography. This synthesis method has been well-established and has been used by many researchers to obtain high-quality MPTP for their experiments.
科学研究应用
MPTP has been studied for its potential use in a range of scientific research applications. One of the most well-known applications of MPTP is in the study of Parkinson's disease. MPTP has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to a parkinsonian-like syndrome in animal models. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential new treatments for the condition.
MPTP has also been studied for its potential use in the study of drug addiction. It has been found to produce rewarding effects in animal models, and has been used to study the neural circuits underlying drug addiction. Additionally, MPTP has been studied for its potential use in the study of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
3-methyl-1-(5-propan-2-yl-1,3-thiazol-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8(2)9-6-12-10(15-9)13-5-4-11(3,14)7-13/h6,8,14H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPMPDEDSQWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)N2CCC(C2)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

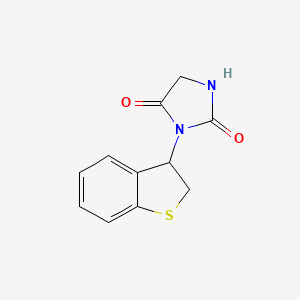
![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)
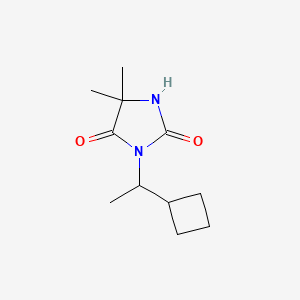

![N-(pyrimidin-5-ylmethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B7360567.png)
![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)

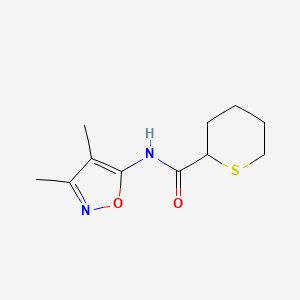
![3-methyl-N-[1-(4-methylpyridin-3-yl)ethyl]oxetane-3-carboxamide](/img/structure/B7360590.png)
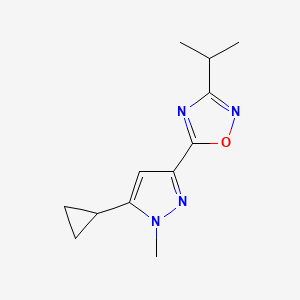
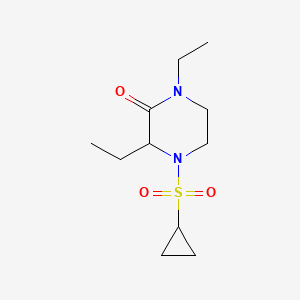
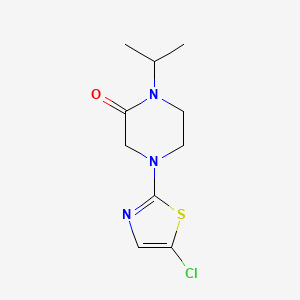
![3-[Methyl-[(8-methylquinolin-6-yl)methyl]amino]pyrrolidin-2-one](/img/structure/B7360620.png)
